molecular formula C10H18ClNO5S B6200991 tert-butyl (2S)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate CAS No. 2694057-51-5

tert-butyl (2S)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate

Cat. No.: B6200991
CAS No.: 2694057-51-5
M. Wt: 299.77 g/mol
InChI Key: UIXRWCSPFYYEDC-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2S)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate is a chemical compound that features a tert-butyl group, a morpholine ring, and a chlorosulfonyl functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with chlorosulfonyl-containing reagents. The reaction conditions often require controlled temperatures and the presence of a base to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficiency and scalability. The use of microreactor systems can enhance the reaction rates and yield, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the chlorosulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorosulfonyl group, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while nucleophilic substitution can produce various substituted morpholine derivatives.

Scientific Research Applications

Tert-butyl (2S)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which tert-butyl (2S)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate exerts its effects involves the interaction of the chlorosulfonyl group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2S)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and functionalization potential. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific chemical modifications .

Properties

CAS No.

2694057-51-5

Molecular Formula

C10H18ClNO5S

Molecular Weight

299.77 g/mol

IUPAC Name

tert-butyl (2S)-2-(chlorosulfonylmethyl)morpholine-4-carboxylate

InChI

InChI=1S/C10H18ClNO5S/c1-10(2,3)17-9(13)12-4-5-16-8(6-12)7-18(11,14)15/h8H,4-7H2,1-3H3/t8-/m0/s1

InChI Key

UIXRWCSPFYYEDC-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CS(=O)(=O)Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CS(=O)(=O)Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.